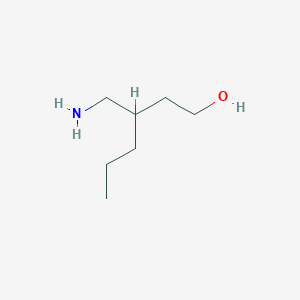

3-(Aminomethyl)hexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)hexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-2-3-7(6-8)4-5-9/h7,9H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVNJRJCLPXNQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCO)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural and Functional Classification Within Bifunctional Alkanolamines

3-(Aminomethyl)hexan-1-ol, with the chemical formula C7H17NO, belongs to the class of compounds known as bifunctional alkanolamines. nih.govresearchgate.net These molecules are characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) within the same aliphatic framework. researchgate.netlu.se This dual functionality imparts a unique combination of chemical properties, allowing them to participate in a wide array of reactions. researchgate.net

The structure consists of a six-carbon hexanol backbone, with an aminomethyl group (-CH2NH2) attached to the third carbon atom. nih.gov This arrangement classifies it as a primary amine and a primary alcohol. The presence of these two distinct functional groups on a flexible alkyl chain allows for significant versatility in chemical synthesis and molecular design.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H17NO |

| Molecular Weight | 131.22 g/mol |

| IUPAC Name | This compound |

| InChIKey | XIVNJRJCLPXNQF-UHFFFAOYSA-N |

| SMILES | CCCC(CCO)CN |

| Data sourced from PubChem. nih.gov |

Significance of the Aminomethyl and Hydroxyl Moieties in Organic Transformations

The chemical reactivity of 3-(Aminomethyl)hexan-1-ol is dictated by the interplay of its aminomethyl and hydroxyl functional groups. Each moiety contributes distinct yet complementary functionalities, making the compound a valuable intermediate in organic synthesis.

The aminomethyl group (-CH2NH2) is a primary amine, which serves as a nucleophile and a base. wikipedia.org This group can readily participate in reactions such as N-alkylation, acylation, and condensation reactions. ontosight.ai The aminomethyl group is a crucial component in the synthesis of various nitrogen-containing heterocycles and can be instrumental in forming Schiff bases. wikipedia.orggrafiati.com Its presence is significant in the development of pharmaceuticals and natural products, where the introduction of an aminomethyl group can be a key step. organic-chemistry.org

The hydroxyl group (-OH), as a primary alcohol, can undergo oxidation to form an aldehyde or a carboxylic acid. geeksforgeeks.org It can also be converted into esters and ethers through esterification and etherification reactions, respectively. scribd.comalgoreducation.com The hydroxyl group's ability to act as a hydrogen bond donor significantly influences the molecule's physical properties, such as its boiling point and solubility. geeksforgeeks.orgwikipedia.org This group is pervasive in organic chemistry and is a cornerstone in the synthesis of a vast array of organic compounds. geeksforgeeks.orgscribd.comalgoreducation.com

The bifunctional nature of alkanolamines like this compound allows for their use as versatile intermediates. researchgate.net For instance, they can be used in the formation of amides and esters, and their salts are utilized in various applications. researchgate.net

Overview of Research Trajectories for Aminomethylated Hexanol Scaffolds

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound, ensuring that reactions occur at the desired functional groups and positions.

Catalytic Hydrogenation of Amino Acid Precursors

Catalytic hydrogenation represents a powerful and atom-economical method for the synthesis of amino alcohols from amino acid precursors. This approach is lauded for its high efficiency and the generation of water as the primary byproduct. shokubai.org The transformation of amino acids into amino alcohols can be achieved with high carbon and nitrogen atom economies, making it a sustainable choice for chemical production. shokubai.org

Recent advancements have demonstrated the successful hydrogenation of a wide range of natural amino acids using heterogeneous catalysts. For instance, a Rh-MoOx/SiO2 catalyst has been effectively employed for this purpose. shokubai.org This catalytic system operates under relatively mild conditions and has shown good to excellent conversion and selectivity for many amino acids. shokubai.org The process typically involves reacting the amino acid under hydrogen pressure in the presence of the catalyst. shokubai.org The development of such catalytic processes is a significant step towards the valorization of protein-rich waste streams from biomass. shokubai.orgumaine.edu

Historically, the reduction of amino acids was performed using stoichiometric metal hydrides like LiAlH4 or NaBH4. shokubai.orgumaine.edu However, catalytic hydrogenation using ruthenium or rhodium catalysts offers a greener alternative. shokubai.orgumaine.edu

| Catalyst System | Substrate Scope | Key Advantages |

| Rh-MoOx/SiO2 | Broad range of natural amino acids | High atom economy, uses renewable resources, water as byproduct. shokubai.org |

| Ruthenium on Carbon | Various amino acids | High selectivity, maintains optical purity. umaine.edu |

Mannich-Type Reactions for Aminomethylation

The Mannich reaction is a classic three-component condensation that provides a direct route to β-amino carbonyl compounds, known as Mannich bases. wikipedia.org This reaction involves the aminomethylation of a carbon atom that is acidic, located adjacent to a carbonyl group, using formaldehyde (B43269) (or another aldehyde) and a primary or secondary amine or ammonia (B1221849). wikipedia.orgresearchgate.net The reaction proceeds through the formation of an iminium ion, which then acts as an electrophile. wikipedia.org

This powerful carbon-carbon bond-forming reaction has been utilized in the synthesis of a wide array of compounds. organic-chemistry.org The scope of the Mannich reaction is broad, and it can be catalyzed by either acids or bases. wikipedia.orgresearchgate.net Phenols and other electron-rich molecules are excellent substrates for this transformation, typically undergoing aminomethylation at the position ortho to the hydroxyl group. acad.ro

Modern variations of the Mannich reaction include the use of pre-formed imines or their equivalents in the presence of a Lewis acid, which are often referred to as Mannich-type reactions. frontiersin.org These methods offer greater control over the reaction's outcome. For instance, the use of specific catalysts can direct the regioselectivity of the aminomethylation. frontiersin.org

| Reaction Type | Components | Product |

| Classical Mannich | Aldehyde, Amine, Carbonyl Compound | β-Amino Carbonyl Compound (Mannich Base) wikipedia.org |

| Mannich-type | Imine/N,O-acetal, Nucleophile, Lewis Acid | Aminomethylated Product frontiersin.org |

Enantioselective Synthesis Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of enantioselective synthetic methods is of utmost importance.

Chiral Catalyst-Mediated Desymmetrization (e.g., alcoholysis of glutaric anhydrides)

Desymmetrization has emerged as a powerful strategy in asymmetric synthesis, allowing for the creation of enantioenriched molecules from achiral or meso starting materials. buchler-gmbh.com This approach involves the selective reaction of one of two identical functional groups in a prochiral molecule, guided by a chiral catalyst. buchler-gmbh.com A range of substrates, including cyclic anhydrides, diols, and diketones, can be effectively desymmetrized. buchler-gmbh.com

For example, the enantioselective alcoholysis of glutaric anhydrides, which are meso compounds, can be achieved using chiral catalysts to produce chiral monoesters. This strategy has been successfully applied in the synthesis of complex molecules. The use of organocatalysts, such as cinchona alkaloids, has proven to be particularly effective in these transformations, often providing high yields and excellent enantioselectivity. buchler-gmbh.com Similarly, copper-catalyzed desymmetrization of meso-1,2-diols has been developed to produce optically active β-aryloxy alcohols. researchgate.net

A recent development in this area is the reductive desymmetrization of α-substituted α-amino- and -oxymalonic esters using dinuclear zinc catalysts. nih.gov This method allows for the selective hydrosilylation of one of the two ester groups, providing access to a variety of polyfunctionalized chiral building blocks. nih.gov

| Strategy | Substrate Type | Catalyst Type | Outcome |

| Alcoholysis | Cyclic Anhydrides | Chiral Organocatalysts (e.g., Cinchona alkaloids) | Chiral Monoesters buchler-gmbh.com |

| Arylation | meso-1,2-diols | Chiral Copper Complexes | Optically Active β-Aryloxy Alcohols researchgate.net |

| Reduction | Malonic Esters | Dinuclear Zinc Catalysts | Enantioenriched Polyfunctionalized Products nih.gov |

Asymmetric C-H Functionalization Approaches

Direct C-H functionalization has become a highly attractive and atom-economical strategy for the synthesis of complex organic molecules. nih.gov Asymmetric C-H functionalization, in particular, offers a powerful means to introduce chirality by selectively transforming a specific C-H bond into a new C-C or C-X bond. nih.gov This field is rapidly advancing, with transition-metal catalysis playing a central role. nih.govwiley-vch.de

Catalysts based on palladium, rhodium, and iridium have been extensively used in enantioselective C-H functionalization reactions. nih.gov These methods have been applied to construct a wide variety of chiral compounds, including those with atropisomerism. nih.gov For instance, enantioselective C-H bond insertion reactions mediated by metal carbenoids or nitrenoids are powerful tools for creating stereogenic centers. wiley-vch.de

The development of these methods allows for the synthesis of optically active compounds in a more efficient and environmentally friendly manner. wiley-vch.de The ability to directly functionalize C-H bonds circumvents the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. nih.govwiley-vch.de

Transition Metal-Catalyzed Amine Synthesis

The synthesis of amines is a cornerstone of organic chemistry, with significant implications for the pharmaceutical and materials science industries. Transition metal catalysis offers powerful and versatile methods for the construction of C-N bonds, often with high efficiency and selectivity. This section explores advanced palladium- and ruthenium-catalyzed methodologies applicable to the synthesis of this compound and its analogs.

Palladium-Catalyzed Oxidative Amination

Palladium-catalyzed oxidative amination has emerged as a potent strategy for the formation of C-N bonds, particularly through the amination of olefins. This method avoids the need for pre-functionalized starting materials, proceeding instead via the activation of C-H bonds. While direct palladium-catalyzed oxidative amination of a simple aliphatic chain like in this compound is challenging, related transformations on unsaturated or appropriately activated substrates provide a basis for its potential synthesis.

The general mechanism for the palladium-catalyzed oxidative amination of an olefin involves the coordination of the palladium catalyst to the double bond, followed by an allylic C(sp³)–H activation to form a π-allylpalladium intermediate. Subsequent nucleophilic attack by an amine and reductive elimination yields the allylic amine product. bohrium.com The choice of ligand, oxidant, and solvent system is crucial for achieving high yields and selectivities. bohrium.comnih.gov

Recent research has demonstrated the oxidative amination of simple olefins with a variety of Lewis basic amines using a combination of a palladium catalyst, a phosphine (B1218219) ligand, and a benzoquinone oxidant. bohrium.com This approach has been successful in producing a range of alkyl and aryl allylamines with good yields and excellent regio- and stereoselectivities. bohrium.com Furthermore, intramolecular versions of this reaction have been utilized to synthesize cyclic amines, such as tetrahydropyrrole and piperidine (B6355638) derivatives. bohrium.com

A key challenge in the amination of substrates containing free N-H bonds is the tendency of the amine to coordinate with the transition metal, which can deactivate the catalyst. bohrium.com Strategies to overcome this include the use of specific ligands that modulate the electronic properties of the palladium center or the temporary conversion of primary amines into more sterically hindered secondary amines. jchemlett.com For instance, a palladium-catalyzed strategy for the functionalization of aliphatic C–H bonds within amino alcohols involves the temporary conversion of the primary amino alcohol into a hindered secondary amine, which then undergoes sterically promoted C–H activation. jchemlett.com

The following table summarizes representative examples of palladium-catalyzed amination reactions on substrates analogous to precursors of this compound, illustrating the scope and efficiency of this methodology.

| Catalyst System | Substrate Type | Amine Source | Product Type | Yield (%) | Reference |

| Pd(OAc)₂, PPh₃, 2,6-dimethyl-1,4-benzoquinone | Simple Olefin | Lewis Basic Amine | Alkyl/Aryl Allylamine | Good | bohrium.com |

| Pd(OAc)₂, Chiral Phosphoric Acid | Aliphatic Amine | - | Chiral Aziridine | High | acs.org |

| Pd(OAc)₂, Xantphos | Allene | Secondary Amine | Allylic Amine | 65-70 | nih.gov |

| Pd(II)/NPMoV/O₂ | Simple Alkene | Secondary Aromatic Amine | (E)-Allylamine | Good | figshare.com |

Table 1: Examples of Palladium-Catalyzed Amination Reactions

Ruthenium-Catalyzed Amine Formation

Ruthenium catalysts offer a complementary and powerful alternative for the synthesis of amines, often proceeding through different mechanistic pathways compared to palladium. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.gov In this process, an alcohol is transiently oxidized by the ruthenium catalyst to an aldehyde or ketone, releasing a ruthenium-hydride species. The carbonyl intermediate then reacts with an amine to form an imine, which is subsequently reduced by the ruthenium-hydride to the final amine product, regenerating the catalyst. This atom-economical process uses water as the primary byproduct. nih.gov

This methodology has been successfully applied to the amination of a wide range of primary and secondary alcohols, including the regioselective mono- and di-amination of diols. nih.govrsc.org The direct amination of alcohols with ammonia over a heterogeneous Ru–MgO/TiO₂ catalyst has also been reported as an efficient route to primary amines. rsc.org

For the synthesis of 1,3-amino alcohols like this compound, ruthenium-catalyzed methods starting from different precursors are also available. One such method involves the stereospecific N-demethylative rearrangement of isoxazolidines to N-H-1,3-oxazinanes, which can then be hydrolyzed to the corresponding syn-1,3-amino alcohol. nih.govnih.gov Another approach utilizes the ruthenium-catalyzed conversion of propargylic amine derivatives to enantioenriched 1,3-amino alcohol products. rsc.org

The following table presents research findings on ruthenium-catalyzed amine formation relevant to the synthesis of this compound and its analogs.

| Catalyst System | Substrate Type | Reagent(s) | Product Type | Yield (%) | Reference |

| Ru complex | Primary/Secondary Alcohols | Alkyl/Aryl Amines | Secondary/Tertiary Amines | High | nih.govrsc.org |

| Ru–MgO/TiO₂ | Alcohols | Ammonia | Primary Amines | Good | rsc.org |

| Ru catalyst | Isoxazolidines | - | syn-1,3-Amino Alcohols | Good | nih.govnih.gov |

| Ru complex | Propargylic Amines | Water | 1,3-Amino Alcohols | High | rsc.orgresearchgate.net |

| [RuCl₂(p-cymene)]₂ / (S, R)-JOSIPHOS | 1,2-Diols | Secondary Amines | β-Amino Alcohols | up to 99 | nih.gov |

Table 2: Ruthenium-Catalyzed Synthesis of Amines and Amino Alcohols

Synthesis of Sterically Hindered and Cyclized Aminomethylhexanol Derivatives

The synthesis of derivatives of this compound, including those with increased steric bulk or cyclized structures, is of significant interest for modulating the compound's properties. Transition metal catalysis and other modern synthetic methods provide efficient pathways to these analogs.

The introduction of sterically demanding groups on the nitrogen atom can be achieved through various N-alkylation techniques. For instance, the reaction of the primary amine of this compound with bulky alkyl halides or through reductive amination with sterically hindered aldehydes or ketones would yield N-substituted derivatives. Metal-free photocatalytic systems have been developed for the aminomethylation of alkyl halides, allowing for the synthesis of sterically congested tertiary amines. Current time information in Bangalore, IN.

The synthesis of cyclized derivatives, such as piperidine structures, can be accomplished through intramolecular reactions of suitably functionalized aminomethylhexanol precursors. A powerful strategy is the intramolecular cyclization of amino alcohols. rsc.org For example, a ruthenium-catalyzed cyclization of α,ω-amino alcohols can selectively yield either cyclic amines or lactams, depending on the reaction conditions. rsc.org The addition of water favors the formation of the cyclic amine, while a sacrificial ketone as a hydrogen acceptor leads to the cyclic amide (lactam). rsc.org

Palladium-catalyzed intramolecular Wacker-type cyclizations of unsaturated amino alcohols are also effective for constructing nitrogen-containing heterocyclic compounds. nih.gov This approach involves the palladium(II)-catalyzed reaction of an alkenol or aminoalkenol, leading to the formation of various oxa- and aza-heterocyclic structures. nih.gov For instance, an unsaturated analog of this compound could be cyclized to form a substituted piperidine derivative. The synthesis of piperidine derivatives from acyclic precursors is a well-established field, with numerous methods available for constructing the piperidine ring. researchgate.netmdpi.commdma.ch

The following table provides examples of synthetic strategies that could be adapted for the synthesis of sterically hindered or cyclized derivatives of this compound.

| Synthetic Strategy | Precursor Type | Key Reagents/Catalyst | Product Type | Reference |

| Metal-free Photocatalysis | Tertiary Amines | Alkyl Halides | Sterically Congested Tertiary Amines | Current time information in Bangalore, IN. |

| Ruthenium-catalyzed Cyclization | α,ω-Amino Alcohols | Ru₃(CO)₁₂, CataCXium® PCy | Cyclic Amines/Lactams | rsc.org |

| Palladium-catalyzed Wacker Cyclization | Unsaturated Amino Alcohols | Pd(II) catalyst | Oxa/Aza-Heterocycles | nih.gov |

| Reductive Hydroamination/Cyclization | Alkynes with Amine Tether | Acid | Piperidines | mdpi.com |

Table 3: Synthetic Routes to Sterically Hindered and Cyclized Amine Derivatives

Chemical Reactivity and Mechanistic Elucidation of this compound

The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, dictates its chemical reactivity. nih.govlibretexts.orgchemhume.co.uk This allows for a range of chemical transformations, including selective modifications of each functional group, intramolecular cyclizations to form heterocyclic systems, and participation in tautomeric equilibria in its derivatives.

Structural Diversification: Derivatives and Analogs of 3 Aminomethyl Hexan 1 Ol

Alkyl Chain and Cyclic Structure Variations

Variations in the carbon skeleton of 3-(aminomethyl)hexan-1-ol, including the introduction of cyclic structures, can lead to analogs with distinct spatial arrangements and properties.

Cyclopropyl- and Cyclobutyl-containing Hexanol Analogs (e.g., 3-[1-(aminomethyl)cyclopropyl]hexan-3-ol, 1-[1-(aminomethyl)cyclobutyl]hexan-1-ol)

The incorporation of cyclopropyl (B3062369) and cyclobutyl rings into the hexanol backbone introduces conformational rigidity and alters the molecule's lipophilicity. While detailed research findings on the specific compounds 3-[1-(aminomethyl)cyclopropyl]hexan-3-ol and 1-[1-(aminomethyl)cyclobutyl]hexan-1-ol are limited in publicly available literature, the synthesis of similar structures, such as aminomethylcyclopropyl carbinols, can be achieved through multi-step synthetic routes. These routes often involve the construction of the cyclopropane (B1198618) ring followed by the introduction of the aminomethyl and hydroxyl functionalities. The presence of the strained cyclopropyl or the more flexible cyclobutyl ring can influence the molecule's interaction with biological targets.

Table 1: Examples of Cycloalkyl-containing Hexanol Analogs

| Compound Name | Molecular Formula | Key Structural Features |

|---|---|---|

| 3-[1-(aminomethyl)cyclopropyl]hexan-3-ol | C10H21NO | Cyclopropyl ring, tertiary alcohol |

Isomeric Aminohexanols (e.g., 3-Aminohexan-1-ol)

Isomers of aminohexanol, such as 3-aminohexan-1-ol, represent another avenue of structural diversification. In 3-aminohexan-1-ol, the amino group is directly attached to the hexane (B92381) chain, unlike in this compound where it is on a methyl substituent. This difference in the placement of the amino group can affect the compound's basicity and hydrogen bonding capabilities. nih.govsmolecule.com

Table 2: Physicochemical Properties of 3-Aminohexan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | C6H15NO |

| Molecular Weight | 117.19 g/mol |

| IUPAC Name | 3-aminohexan-1-ol |

Aromatic and Organometallic Conjugates

The conjugation of this compound and its core structure with aromatic and organometallic moieties introduces electronic and steric features that can lead to novel properties and applications.

Aminomethyl-Substituted Ferrocenes

Ferrocene (B1249389), a metallocene with a sandwich structure, can be functionalized with aminomethyl groups to create organometallic analogs. The synthesis of aminomethyl-substituted ferrocenes is often achieved through the reductive amination of formylferrocene or 1,1'-diformylferrocene. researchgate.net This method allows for the selective production of a variety of aminomethyl ferrocene derivatives. researchgate.net

The structural characterization of these compounds has been carried out using techniques such as X-ray crystallography and 15N NMR spectroscopy. researchgate.net X-ray diffraction studies have revealed the preferred conformations of the ferrocene backbone in these derivatives. researchgate.netiucr.org Electrochemical analyses have shown that these molecules exhibit distinct oxidation potentials related to both the iron center and the amino function. researchgate.net

3-Amino-3-arylpropan-1-ol Derivatives

The introduction of an aryl group at the 3-position of an amino alcohol backbone leads to 3-amino-3-arylpropan-1-ol derivatives. These compounds have been the subject of significant research, particularly in the field of medicinal chemistry. Various synthetic methods have been developed for their preparation. google.com

Research has shown that certain 3-amino-3-arylpropan-1-ol derivatives exhibit potent biological activities. For instance, some have been investigated as antimalarial agents, showing activity against Plasmodium falciparum. rasayanjournal.co.innih.gov Others have been found to possess anti-inflammatory properties. nih.gov The specific aryl substituent and the nature of the amino group can significantly influence the biological efficacy of these compounds. nih.gov

Aminomethylated Benzyl (B1604629) Alcohol Derivatives

Aminomethylated benzyl alcohol derivatives represent another class of aromatic analogs. The synthesis of these compounds can be achieved through various routes, including the reduction of corresponding amides or the reaction of benzyl halides with amines followed by hydroxylation. The direct amination of benzyl alcohol with ammonia (B1221849) sources has also been explored using catalytic systems. nih.gov These synthetic strategies allow for the introduction of the aminomethyl group at different positions on the benzyl alcohol scaffold. orgsyn.orggoogle.com

Functionalized Oligonucleotides Incorporating Aminomethyl Deoxyribofuranoses

Oligonucleotide conjugates are crucial tools in therapeutics, gene analysis, and diagnostics. nih.gov A critical component in creating these conjugates is the design of functional molecules, or tethers, that connect the oligonucleotide to other ligands like fluorophores or lipids. nih.govacs.org Novel tethers based on aminomethyl and mercaptomethyl sugar derivatives have been developed to serve this purpose, offering a versatile method for oligonucleotide functionalization. figshare.com

These tethers are advantageous because they are compatible with standard oligonucleotide synthesis and can be introduced at any desired position within the sequence. acs.org Utilizing a 2-deoxyribose framework, which is the natural sugar in DNA, ensures that the normal distance between nucleosidic units is maintained when the linker is incorporated into the middle of an oligonucleotide strand. acs.org

The synthesis of these functionalized sugars starts from a common cyano sugar precursor, which can be converted into reactive aminomethyl and mercaptomethyl sugars. researchgate.net These intermediates are then used to prepare the necessary phosphoramidites and solid supports for automated oligonucleotide synthesis. acs.orgresearchgate.net A significant advancement in this area is the development of two different, orthogonal protecting groups for the aminomethyl sugar. acs.orgresearchgate.net These groups can be removed independently through different chemical processes—one by photolysis (light) and the other by ammonolysis (ammonia treatment). nih.gov This orthogonal strategy allows for the precise, sequential introduction of two different ligands onto a single oligonucleotide, expanding the complexity and functionality of the final conjugate. acs.orgresearchgate.net

The utility of these aminomethyl deoxyribofuranose tethers has been demonstrated through the successful functionalization of oligonucleotides with lipids and fluorescein, creating new tools for diagnostic and therapeutic development. acs.org

Synthesized Monomers for Oligonucleotide Functionalization

| Monomer Type | Precursor | Functional Group | Key Feature |

|---|---|---|---|

| Phosphoramidites | α- or β-cyano sugar derivative | Aminomethyl | Enables incorporation within the oligonucleotide chain |

| Phosphoramidites | α- or β-cyano sugar derivative | Mercaptomethyl | Provides a thiol group for conjugation |

| Solid Supports | 1,2-dideoxy-D-erythro-pentofuranose derivatives | Aminomethyl | Allows for modification at the 3'-end of the oligonucleotide |

| Solid Supports | 1,2-dideoxy-D-erythro-pentofuranose derivatives | Mercaptomethyl | Enables 3'-end modification with a thiol linker |

Bridged Bicyclic Gamma-Aminobutyric Acid (GABA) Derivatives

Gamma-Aminobutyric acid (GABA) derivatives represent an important class of neurologically active compounds. Structural modification of the basic GABA scaffold, such as the creation of bridged bicyclic derivatives, has led to the discovery of potent inhibitors for specific biological targets. nih.gov One such target is the enzyme branched-chain amino acid aminotransferase 1 (BCAT1), which is highly expressed in a variety of cancers and plays a role in the metabolism of branched-chain amino acids (BCAAs). nih.govcitedrive.com

Researchers identified a novel BCAT1 inhibitor, named WQQ-345, which features a unique bridged bicyclic skeleton. citedrive.com This parent compound demonstrated antitumor activity both in laboratory tests (in vitro) and in living organisms (in vivo), particularly against lung cancer cells that had developed resistance to tyrosine kinase inhibitors (TKIs). nih.govcitedrive.com

Building on this discovery, scientists conducted further structure-activity relationship (SAR) studies to optimize the structure of WQQ-345. citedrive.com This process of systematically modifying the chemical structure led to the development of a new derivative incorporating a bicyclo[3.2.1]octene framework. nih.govcitedrive.com This new compound, referred to as compound 7 in the study, showed significantly enhanced inhibitory activity against the BCAT1 enzyme. citedrive.com

The findings represent significant progress in developing BCAT1 inhibitors with novel chemical structures, which could be a potential therapeutic strategy for treating cancer resistance. nih.gov

Research Findings on Bridged Bicyclic GABA Derivatives as BCAT1 Inhibitors

| Compound | Structural Feature | Biological Activity | Significance |

|---|---|---|---|

| WQQ-345 | Bridged bicyclic skeleton | Novel BCAT1 inhibitor with in vitro and in vivo antitumor activity. citedrive.com | Parent compound for further optimization. citedrive.com |

| Compound 7 | Bicyclo[3.2.1]octene-bearing GABA derivative | Exhibited a 6-fold enhancement in BCAT1 enzymatic inhibitory activity compared to WQQ-345. nih.govcitedrive.com | Effectively suppressed the growth of TKI-resistant cells with high BCAT1 expression. citedrive.com |

Advanced Spectroscopic and Structural Characterization Methodologies

Solid-State Structural Elucidation via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. wikipedia.org The process involves irradiating a single crystal of the substance with a beam of X-rays. The crystal diffracts the X-rays into a unique pattern of spots, and by measuring the angles and intensities of this diffraction, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org This map allows for the determination of the exact positions of atoms, as well as their chemical bonds and intermolecular interactions.

For 3-(Aminomethyl)hexan-1-ol, obtaining a suitable single crystal is the first and most critical step. wikipedia.org Once a crystal is grown, X-ray diffraction analysis would provide definitive information on its solid-state structure. This includes:

Bond Lengths and Angles: Precise measurement of the distances between atoms (e.g., C-C, C-N, C-O bonds) and the angles between them.

Conformation: The specific three-dimensional arrangement (conformation) of the molecule as it exists in the crystal lattice. This would reveal the torsion angles along the hexane (B92381) backbone and the orientation of the aminomethyl and hydroxyl functional groups.

Intermolecular Interactions: Elucidation of how individual molecules of this compound pack together in the crystal. This is largely dictated by hydrogen bonding involving the primary amine (-NH2) and hydroxyl (-OH) groups, which act as both hydrogen bond donors and acceptors. The analysis would reveal the network of hydrogen bonds and other weaker van der Waals forces that stabilize the crystal structure.

While specific crystallographic data for this compound is not publicly available, the expected structural parameters can be inferred from similar small molecules.

Table 1: Predicted Solid-State Structural Parameters for this compound from X-ray Crystallography

| Parameter | Description | Expected Value |

|---|---|---|

| C-C Bond Length | Average length of a single carbon-carbon bond in the hexane chain. | ~1.54 Å |

| C-N Bond Length | Length of the single bond between the carbon of the aminomethyl group and the nitrogen atom. | ~1.47 Å |

| C-O Bond Length | Length of the single bond between the C1 carbon and the hydroxyl oxygen. | ~1.43 Å |

| Hydrogen Bond (O-H···N) | Potential intermolecular hydrogen bond between the hydroxyl group of one molecule and the amine group of another. | ~2.7 - 3.1 Å |

| Hydrogen Bond (N-H···O) | Potential intermolecular hydrogen bond between the amine group of one molecule and the hydroxyl group of another. | ~2.8 - 3.2 Å |

Note: These are generalized, expected values. Actual experimental values would depend on the specific crystal packing and environment.

Solution-State Conformational Analysis by Multinuclear NMR Spectroscopy (e.g., 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms. mdpi.com Multinuclear NMR extends this capability beyond protons (¹H) and carbon-13 (¹³C) to other magnetically active nuclei, such as nitrogen-15 (¹⁵N). huji.ac.il

For this compound, a combination of ¹H, ¹³C, and ¹⁵N NMR experiments would offer a comprehensive picture of its solution-state structure and dynamics.

¹H NMR: Would show distinct signals for protons on different parts of the molecule. The chemical shifts would indicate the electronic environment of each proton, and spin-spin coupling patterns would reveal which protons are adjacent to one another, confirming the carbon backbone structure.

¹³C NMR: Would provide a signal for each unique carbon atom in the molecule. mdpi.com The chemical shifts of the carbon attached to the nitrogen (aminomethyl group) and the carbon attached to the oxygen (hydroxyl group) would be particularly informative, appearing further downfield due to the electronegativity of these heteroatoms.

¹⁵N NMR: This technique specifically probes the nitrogen atom of the primary amine group. researchgate.net The ¹⁵N chemical shift is highly sensitive to the electronic environment around the nitrogen, including hybridization, protonation state, and hydrogen bonding. researchgate.net For this compound, the ¹⁵N NMR spectrum would show a single resonance corresponding to the amine nitrogen. Its chemical shift would be characteristic of a primary aliphatic amine. Two-dimensional experiments like ¹H-¹⁵N HMBC could be used to correlate the nitrogen atom with nearby protons, confirming its position in the molecule. rsc.org

Table 2: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃

| Nucleus | Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -CH₂OH (C1) | ~3.6 | Protons adjacent to the electronegative oxygen atom. |

| ¹H | -CH₂NH₂ | ~2.7 | Protons adjacent to the electronegative nitrogen atom. |

| ¹H | -OH | Variable | Broad singlet, position depends on concentration and solvent. |

| ¹H | -NH₂ | Variable | Broad singlet, position depends on concentration and solvent. |

| ¹³C | -CH₂OH (C1) | ~63 | Carbon bonded to the hydroxyl group. |

| ¹³C | -CH₂NH₂ | ~45 | Carbon of the aminomethyl group. |

| ¹⁵N | -NH₂ | ~-340 to -360 | Relative to liquid NH₃. Characteristic range for primary alkylamines. |

Note: These are predicted values and can vary based on solvent, concentration, and temperature.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule. ufl.edu The technique is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their natural vibrational modes, such as stretching and bending. ufl.edu An FT-IR spectrum is a plot of this absorption versus frequency, creating a unique "molecular fingerprint." ufl.edu

For this compound, the FT-IR spectrum would clearly show the presence of the primary amine and primary alcohol functional groups.

Key expected absorptions include:

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group involved in hydrogen bonding. researchgate.net

N-H Stretch: A medium-intensity, two-pronged peak in the 3300-3500 cm⁻¹ region, which is a classic indicator of a primary amine (-NH₂).

C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the stretching vibrations of the C-H bonds in the alkyl chain.

N-H Bend: A medium to strong absorption band around 1590-1650 cm⁻¹, resulting from the scissoring motion of the N-H bonds in the primary amine.

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.

C-N Stretch: A weak to medium band in the 1020-1250 cm⁻¹ region.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3200 - 3600 | Strong, Broad |

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 | Medium (doublet) |

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850 - 2960 | Strong |

| N-H Bend | Amine (-NH₂) | 1590 - 1650 | Medium-Strong |

| C-O Stretch | Primary Alcohol | 1050 - 1150 | Strong |

| C-N Stretch | Alkyl Amine | 1020 - 1250 | Weak-Medium |

Mass Spectrometry for Precise Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. libretexts.org When a molecule is introduced into the mass spectrometer, it is ionized, forming a molecular ion (M⁺). This ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. libretexts.org

For this compound (Molecular Formula: C₇H₁₇NO, Molecular Weight: 131.22 g/mol ), high-resolution mass spectrometry would confirm its elemental composition. The fragmentation pattern in electron ionization (EI) MS would be dominated by cleavages adjacent to the functional groups (alpha-cleavage), as these positions can stabilize the resulting positive charge.

Predicted fragmentation pathways include:

Alpha-cleavage next to the Nitrogen: Loss of a propyl radical (•C₃H₇) from the molecular ion would lead to a stable iminium ion fragment.

Alpha-cleavage next to the Oxygen: Loss of an ethyl radical (•C₂H₅) from the molecular ion would produce a fragment containing the hydroxyl group.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O) from the molecular ion, resulting in a peak at M-18.

Loss of Ammonia (B1221849): The amine group could lead to the loss of ammonia (NH₃), resulting in a peak at M-17.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Origin of Fragment |

|---|---|---|

| 131 | [C₇H₁₇NO]⁺ | Molecular Ion (M⁺) |

| 114 | [M - NH₃]⁺ | Loss of ammonia |

| 113 | [M - H₂O]⁺ | Loss of water |

| 101 | [M - CH₂O]⁺ | Loss of formaldehyde (B43269) via rearrangement |

| 88 | [CH₂(CH₂)₂CH(CH₂NH₂)]⁺ | Alpha-cleavage with loss of •C₂H₅ |

| 72 | [CH(CH₂OH)(CH₂CH₂CH₃)]⁺ | Alpha-cleavage with loss of •CH₂NH₂ |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, the iminium ion fragment |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into the electronic structure, stability, and reactivity of chemical compounds. For a molecule like 3-(Aminomethyl)hexan-1-ol, with its flexible alkyl chain and two functional groups (amino and hydroxyl), these investigations can reveal crucial information about its behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. DFT calculations can predict a molecule's geometry with high accuracy by finding the arrangement of atoms that corresponds to the lowest energy state. For this compound, DFT would be employed to determine bond lengths, bond angles, and dihedral angles of its most stable conformer.

Furthermore, DFT is instrumental in predicting the reactivity of a molecule through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Illustrative Data for a Generic Amino Alcohol based on DFT Calculations:

| Parameter | Illustrative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 2.1 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 8.6 eV | Suggests relatively high kinetic stability |

| Dipole Moment | 2.5 D | Indicates a polar molecule, capable of dipole-dipole interactions |

Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations.

Conformational Analysis and Energy Minimization

Due to the presence of multiple single bonds, this compound can exist in numerous spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. Computational methods are used to perform a systematic search for various conformers and then minimize their energy to find the most stable structures. This process is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred conformation. For this compound, a key aspect of its conformational preference would be the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups.

Energy minimization calculations would reveal the most stable conformer, which is likely to be the one that minimizes steric hindrance and maximizes stabilizing interactions like hydrogen bonds. The energy difference between various conformers can also be calculated to understand their relative populations at a given temperature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of new compounds. For this compound, predicting its Nuclear Magnetic Resonance (NMR) chemical shifts would be a primary application. Quantum chemical methods, often in conjunction with DFT, can calculate the magnetic shielding of each nucleus in the molecule. These theoretical shielding values can then be converted into chemical shifts that can be compared with experimental NMR spectra. nih.gov

The accuracy of these predictions has significantly improved, making them a reliable tool for structural elucidation. nih.gov Discrepancies between predicted and experimental spectra can often highlight interesting structural features or conformational effects.

Illustrative Predicted ¹H NMR Chemical Shifts for an Analogous Amino Alcohol:

| Proton Environment | Predicted Chemical Shift (ppm) |

| -CH₂-OH | 3.6 |

| -CH-NH₂ | 2.9 |

| -CH₂- (adjacent to CH-NH₂) | 1.5 |

| -CH₂- (alkyl chain) | 1.3 - 1.4 |

| -CH₃ | 0.9 |

Note: These are representative values for a similar amino alcohol and are for illustrative purposes only.

Computational Mechanistic Studies of Reaction Pathways and Transition States

Theoretical chemistry can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate, and the intermediates. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, the reaction of the hydroxyl group or the amino group in this compound with other reagents could be modeled to understand the reaction mechanism in detail. Such studies are crucial for optimizing reaction conditions and for designing new synthetic routes.

Applications in Chemical Research and Development Non Clinical Focus

Structure-Activity Relationship (SAR) Studies in Enzyme Inhibition (e.g., Mycobacterial Leucyl-tRNA Synthetase)

A review of scientific literature does not reveal specific structure-activity relationship (SAR) studies for 3-(Aminomethyl)hexan-1-ol as an enzyme inhibitor for targets such as Mycobacterial Leucyl-tRNA Synthetase. Research on inhibitors for this particular enzyme has largely focused on more complex heterocyclic scaffolds, such as the benzoxaboroles, which also contain an aminomethyl moiety. While the aminomethyl group is crucial for the activity in those complex inhibitors, specific SAR data for the standalone this compound molecule in this context is not available.

Potential in Materials Science and Functionalization

The dual functionality of this compound lends itself to potential applications in materials science, particularly in the development of organic corrosion inhibitors and the functionalization of polymers.

Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, are often effective corrosion inhibitors for metals. Amino alcohols, as a class, have been investigated for their ability to protect reinforcing steel from corrosion, especially in chloride-containing environments like concrete. mdpi.comscirp.org

The primary mechanism of inhibition by amino alcohols involves the adsorption of the molecule onto the metal surface. scite.ai The lone pair of electrons on the nitrogen atom of the amine group facilitates bonding to the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. mdpi.comscirp.org

Studies on various amino alcohols, such as dimethylethanolamine, have demonstrated their effectiveness in reducing the corrosion rate of steel. mdpi.com The presence of both an amino group for surface adsorption and a hydroxyl group can contribute to the formation of a stable, passivating film. scirp.org Although direct studies on this compound are not prominent in the literature, its structural similarity to other effective amino alcohol inhibitors suggests its potential for similar applications. The hexanol backbone provides a nonpolar carbon chain that could further enhance the protective barrier by repelling aqueous corrosive species.

Table 1: Research Findings on Amino Alcohol Corrosion Inhibitors

| Inhibitor Type | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Dimethylethanolamine (DMEA) | Exhibited anti-corrosion properties at inhibitor molar ratios greater than 0.3 in solution, outperforming lithium nitrite (B80452) at similar ratios. | Forms a durable passivating film, blocking cathodic sites where oxygen is reduced. | mdpi.com |

| N,N-diethylaminoethanol | Offers protection against rebar corrosion in cement mortars when used as an admixture or surface coating. | Adsorbs onto the steel surface, forming a protective organic film on both anodic and cathodic sections. | scirp.org |

| General Amino Alcohols | Can be used as concrete admixtures or in repair products to delay the onset and reduce the rate of corrosion. | Interaction with the steel surface to form a protective layer that resists chloride ingress. | researchgate.net |

The presence of both a reactive amine and a hydroxyl group makes this compound a candidate for the synthesis and functionalization of polymeric materials. Bifunctional molecules like amino alcohols are valuable as monomers, cross-linkers, and surface modifiers in polymer chemistry. mdpi.comnih.gov

The amine and alcohol groups can participate in various polymerization reactions. For instance, they can be used in polycondensation reactions with diacids to form poly(ester amide)s. nih.gov These polymers combine the properties of both polyesters and polyamides and are of interest for biomedical applications due to their biodegradability and mechanical properties. In such a synthesis, the hydroxyl group would react to form an ester linkage, while the amine group would form an amide linkage, incorporating the this compound unit into the polymer backbone.

Furthermore, this compound could be used to functionalize existing polymers. The amine or hydroxyl group can be grafted onto a polymer chain to introduce new properties. For example, grafting this molecule onto a polymer surface could enhance its hydrophilicity and provide reactive sites for the further attachment of other molecules, such as bioactive agents. Amino alcohols are key building blocks in the synthesis of a wide range of materials, from degradable elastomers to chiral scaffolds for organic synthesis. mdpi.comiris-biotech.de The specific structure of this compound offers a flexible six-carbon spacer that can influence the physical properties of the resulting polymer.

Table of Compounds

Future Research Directions and Unaddressed Challenges

Exploration of Sustainable and Green Synthetic Methodologies

The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research should prioritize the creation of sustainable methods for producing 3-(aminomethyl)hexan-1-ol, moving beyond traditional multi-step syntheses that often rely on harsh reagents and generate significant waste.

A primary focus should be on biocatalysis , leveraging enzymes to perform specific chemical transformations under mild, aqueous conditions. researchgate.netresearchgate.net Engineered enzymatic cascades could offer a direct route from renewable feedstocks, such as biomass-derived diols or amino acids. researchgate.netrsc.org For instance, the selective amination of a C6 diol, potentially derived from cellulose (B213188) or hemicellulose, could be achieved using engineered enzymes like reductive aminases or ω-transaminases. rsc.orgresearchgate.net This approach not only reduces reliance on petrochemicals but also minimizes the use of hazardous reagents and solvents. researchgate.nettaylorfrancis.com Another avenue involves the use of whole-cell biocatalysis, which can orchestrate multi-step enzymatic pathways in a single pot for the synthesis of amines from renewable sources. researchgate.net

Furthermore, the principles of green chemistry should be applied to optimize existing or develop new chemocatalytic routes. This includes the use of non-toxic, reusable heterogeneous catalysts, employing water or bio-solvents as the reaction medium, and designing processes with high atom economy. rsc.orguv.esresearchgate.net Methodologies such as the uncatalyzed aminolysis of epoxides in aqueous media or visible-light photoredox catalysis could be adapted to create greener pathways to this and similar amino alcohols. researchgate.netrsc.org

| Green Synthesis Strategy | Potential Precursors | Key Advantages | Relevant Research |

| Biocatalytic Amination | Biomass-derived C6 diols | High selectivity, mild conditions, renewable feedstock. researchgate.netrsc.org | researchgate.netresearchgate.netrsc.orgresearchgate.net |

| Whole-Cell Biocatalysis | L-amino acids, sugars | One-pot, multi-step synthesis from renewable sources. researchgate.net | researchgate.net |

| Heterogeneous Catalysis | Ethylene glycol, epoxides | Catalyst reusability, reduced waste, solvent-free options. uv.esorganic-chemistry.org | uv.esorganic-chemistry.org |

| Photoredox Catalysis | N-aryl amino acids, aldehydes | Mild conditions, use of visible light, aqueous solvent. rsc.org | rsc.org |

Discovery of Novel Catalytic Transformations for Aminomethylated Scaffolds

The aminomethylated scaffold of this compound is a valuable platform for synthesizing more complex molecules. Future research should aim to discover new catalytic reactions that selectively functionalize either the amino or the hydroxyl group, or both, in novel ways.

One significant area of exploration is the development of C-N bond-forming reactions . Advanced catalytic systems, such as those used in cascade hydroaminomethylation or reductive amination, could be employed to further elaborate the primary amine. nih.govtcichemicals.com Dual catalytic strategies, combining photocatalysis with transition metal catalysis, have shown promise for the regioselective amino-functionalization of olefins and could be adapted for transformations involving derivatives of this compound. nih.gov Such methods could enable the introduction of a wide array of nucleophiles, expanding the molecular diversity accessible from this scaffold. nih.gov

Additionally, bifunctional organocatalysts, which can activate both nucleophilic and electrophilic partners simultaneously, present an opportunity for complex, enantioselective transformations. mdpi.comtcd.ie These catalysts could be designed to interact specifically with the amino and alcohol groups of the substrate, directing reactions with high stereocontrol. The development of novel catalytic systems for the selective oxidation or reduction of one functional group in the presence of the other remains a key challenge and a fruitful area for investigation.

In-depth Mechanistic Understanding of Complex Reactions Involving this compound

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and designing new transformations. The presence of two reactive functional groups in this compound can lead to complex reaction pathways, including intramolecular cyclizations, oligomerization, and competing intermolecular reactions.

Future work should employ a combination of experimental and computational chemistry to elucidate these mechanisms. cdnsciencepub.comsmu.edu Density Functional Theory (DFT) calculations can be used to map potential energy surfaces, identify transition states, and understand the role of catalysts in directing chemoselectivity. cdnsciencepub.comnih.gov For example, computational studies could clarify the factors that favor N-adduct versus O-adduct formation in reactions with electrophiles, or predict the likelihood of intramolecular ether or lactam formation under various conditions. nih.gov

Investigating reactions where the amine and alcohol groups act in concert is particularly important. For instance, in reactions with reagents like thionyl chloride, computational studies can delineate the competing pathways that lead to different products, such as chloro-amines or oxathiazolidine-2-oxides. cdnsciencepub.com This in-depth mechanistic insight is essential for controlling reaction outcomes and harnessing the full synthetic potential of this bifunctional molecule.

Rational Design of Advanced Materials Based on Aminomethylhexanol Derivatives

The dual functionality of this compound makes it an excellent candidate as a monomer for the synthesis of novel polymers and advanced materials. The primary amine and hydroxyl groups can participate in step-growth polymerization to form a variety of materials, including polyamides, polyesters, polyurethanes, and poly(ester-amide)s.

Future research should focus on the rational design of polymers where the specific structure of the this compound monomer imparts unique properties. The pendant propyl group and the specific spacing between the functional groups can influence chain packing, crystallinity, and thermal properties. By copolymerizing derivatives of this compound with other monomers, materials with tailored mechanical strength, biodegradability, and thermal stability can be created.

A particularly promising area is the development of functional and responsive materials . The primary amine in the polymer backbone or as a pendant group can be protonated, making the resulting materials pH-responsive. rsc.orgresearchgate.net This could be exploited in applications such as drug delivery systems, sensors, or smart coatings. Furthermore, the synthesis of ultra-high-molecular-weight polymers from such monomers could lead to materials with exceptional mechanical performance, analogous to the enhancements seen in other polymer systems. escholarship.org

| Polymer Type | Potential Co-monomers | Anticipated Properties | Potential Applications |

| Polyamide | Diacyl chlorides, Dicarboxylic acids | Enhanced flexibility, controlled hydrophilicity | Specialty fibers, engineering plastics |

| Polyurethane | Diisocyanates | Elastomeric properties, biocompatibility | Medical implants, foams, coatings |

| Poly(ester-amide) | Diacids, Diols | Tunable degradation rates, pH-responsiveness | Biodegradable plastics, drug delivery |

| pH-Responsive Hydrogel | Acrylates, Multifunctional crosslinkers | Swelling/shrinking with pH changes | Smart materials, sensors, actuators |

Expansion of Targeted Structure-Activity Relationship Studies for Chemical Biology Tools

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's structure correlates with its biological activity. wikipedia.orgslideshare.net this compound, as a simple bifunctional scaffold, is an ideal starting point for building libraries of compounds for SAR studies.

Future research should involve the systematic modification of the this compound structure to probe interactions with biological targets. drugdesign.org Modifications could include:

Varying the alkyl chain length: Synthesizing analogs with shorter (e.g., aminomethyl-pentanol) or longer (e.g., aminomethyl-heptanol) chains to understand the impact of hydrophobicity.

Introducing substituents: Adding alkyl or aryl groups to the carbon backbone or the nitrogen atom to explore steric and electronic effects.

Altering functional group positions: Synthesizing isomers where the aminomethyl and hydroxyl groups are at different positions on the hexane (B92381) chain.

These analogs could be screened against various biological targets, such as enzymes or receptors, to identify pharmacophores—the key structural features responsible for activity. slideshare.net This information is invaluable for designing more potent and selective chemical probes to study biological processes or as starting points for drug discovery. rsc.org The development of quantitative structure-activity relationship (QSAR) models could further refine this process, allowing for the computational prediction of the biological activity of novel derivatives. wikipedia.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Aminomethyl)hexan-1-ol, and how do reaction conditions influence yield?

- Methodology :

- Reduction : Catalytic hydrogenation (H₂ with Pd/C) of precursor imines or nitriles under controlled pressure (1–3 atm) and temperature (25–60°C) .

- Substitution : Nucleophilic substitution of haloalkanes (e.g., 3-chloromethylhexan-1-ol) with ammonia/amines in polar aprotic solvents (e.g., DMF) at reflux .

- Key Parameters : pH control (7–9) for amine stability, inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methods :

- NMR Spectroscopy : ¹H/¹³C NMR to resolve chiral centers and confirm aminomethyl (-CH₂NH₂) and hydroxyl (-OH) groups .

- GC-MS/HPLC : Quantify purity using reverse-phase C18 columns with UV detection (λ = 210–220 nm) .

- Elemental Analysis : Validate empirical formula (C₇H₁₇NO) with ≤0.3% deviation .

Q. How should researchers handle and store this compound to ensure stability?

- Protocol :

- Storage : Under nitrogen at –20°C in amber glass to prevent oxidation and moisture absorption .

- Safety : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid skin/eye contact due to H315 (skin irritation) and H319 (eye irritation) classifications .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized for chiral synthesis applications?

- Strategies :

- Chiral Catalysts : Use Sharpless asymmetric aminohydroxylation or Jacobsen epoxidation catalysts to achieve >90% enantiomeric excess (ee) .

- Kinetic Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica) in biphasic systems .

- Analytical Validation : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

Q. What experimental designs are effective for resolving contradictions in reported biological activity data?

- Approach :

- In Silico Screening : Molecular docking (AutoDock Vina) to predict binding affinity to targets like GABA receptors or monoamine oxidases .

- In Vivo Validation : Rodent models for neurotropic effects (e.g., forced swim test for antidepressant activity) with dose-response studies (10–100 mg/kg) .

- Statistical Analysis : Multivariate regression to account for covariates (e.g., metabolic stability, blood-brain barrier penetration) .

Q. How can derivatives of this compound be designed to enhance pharmacological properties?

- Derivatization Methods :

- Halogenation : Introduce Cl/Br at the hexyl chain via electrophilic substitution (e.g., NBS in CCl₄) to improve lipophilicity .

- Prodrug Synthesis : Conjugate with ester linkages (e.g., acetyloxymethyl groups) for sustained release .

- Biological Testing : IC₅₀ assays against COX-2 or TNF-α to evaluate anti-inflammatory potential .

Q. What methodologies are suitable for assessing the environmental impact of this compound in agrochemical research?

- Ecotoxicology Protocols :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.